Structural Preclusion of Off-Target Hydrogen-Bond Interactions via 1,2-Dimethyl Substitution
The target compound carries a 1,2-dimethylindole core, which eliminates the N1–H hydrogen-bond donor present in unsubstituted indole-3-glyoxylamide (CAS 5548-10-7). This modification removes a key pharmacophoric feature known to mediate binding to peripheral benzodiazepine receptors and certain kinase ATP pockets, as demonstrated in SAR studies of related indolylglyoxylamides where N1–H contributed significantly to affinity for the benzodiazepine binding site [1]. The N,N-diethyl amide further differentiates the compound from dimethyl or cyclic amine analogs by introducing greater steric bulk and conformational restriction at the amide terminus. While direct comparative binding data for this specific compound are not publicly available, the structural modification is consistent with a class-level strategy for reducing polypharmacology and improving selectivity profiles documented across multiple indole-3-glyoxylamide medicinal chemistry programs [2].
| Evidence Dimension | Hydrogen-bond donor count and indole N1 substitution |
|---|---|
| Target Compound Data | 0 H-bond donors; N1-methyl, C2-methyl |
| Comparator Or Baseline | Indole-3-glyoxylamide (CAS 5548-10-7): 1 H-bond donor (N1–H); no indole ring methylation |
| Quantified Difference | Elimination of the N1–H donor; XLogP3 shift from ~1.0 (estimated for unsubstituted parent) to 2.5 |
| Conditions | In silico computed properties; XLogP3 from PubChem 2025.04.14 release |
Why This Matters
Removal of the N1–H donor reduces the likelihood of off-target binding at receptors where this interaction is critical, making the compound more suitable for target-selective probe development compared to unsubstituted indole glyoxylamides.
- [1] Primofiore, G., Da Settimo, F., Taliani, S., Simorini, F., La Motta, C., Marini, A. M., ... & Martini, C. (2006). Refinement of the benzodiazepine receptor site topology by structure-activity relationships of new N-(heteroarylmethyl) indol-3-ylglyoxylamides. Journal of Medicinal Chemistry, 49(8), 2489–2495. View Source
- [2] Komarnicka, U. K. (Ed.). (2023). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Pharmaceuticals, 16(7), 997. https://doi.org/10.3390/ph16070997 View Source
